molecular formula C₆¹³C₂H₁₁¹⁵NO₂ B1140438 Octopamine-13C2,15N CAS No. 1189693-94-4

Octopamine-13C2,15N

Cat. No.: B1140438
CAS No.: 1189693-94-4
M. Wt: 156.16
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Description

Octopamine-13C2,15N is a stable, heavy isotope-labeled internal standard essential for the precise quantification of octopamine in complex biological matrices using advanced analytical techniques like LC-HRAM-MS/MS. Octopamine (also known as para-octopamine or norsynephrine) is an organic chemical that functions as a major neurohormone and neurotransmitter in invertebrates, often associated with the 'fight-or-flight' response . In mammals, it is a trace amine with close structural relations to norepinephrine, though its biological function is not yet fully established . It is also found naturally in various plants, including bitter orange . This labeled standard is critical for research into metabolic pathways, neurotransmitter dynamics, and for ensuring analytical accuracy in method development and validation, compliant with standards like ISO17025 . The mechanism of action of octopamine involves binding to specific cell surface receptors. In invertebrates, these are classified into distinct subtypes such as OctαR (alpha-adrenergic-like), OctβR (beta-adrenergic-like), OAMB, and mixed TyrR receptors . These receptors can be coupled to different second messenger systems, modulating processes from muscle tension and energy metabolism to learning and egg-laying behaviors . In vertebrates, octopamine binds weakly to norepinephrine and epinephrine receptors and more strongly to trace amine-associated receptors (TAARs), particularly TAAR1 . Researchers use this compound to track and elucidate these complex mechanisms with high specificity, enabling studies in pharmacology, neurobiology, and metabolomics. This product is designated "For Research Use Only" (RUO). RUO products are specialized tools exclusively tailored for laboratory research applications, such as fundamental scientific investigation, pharmaceutical research for discovering new drug compounds, and the development of new diagnostic assays . They are not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1189693-94-4

Molecular Formula

C₆¹³C₂H₁₁¹⁵NO₂

Molecular Weight

156.16

Synonyms

α-(Aminomethyl)-4-hydroxybenzenemethanol-13C2,15N;  (+/-)-Octopamine-_x000B_13C2,15N;  (+/-)-p-Octopamaine-13C2,15N;  DL-Octopamine-13C2,15N;  Epirenor-13C2,15N;  NSC 108685-13C2,15N;  Norfen-13C2,15N;  Octopamine-13C2,15N;  dl-Octopamine-13C2,15N; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Fidelity Assessment of Octopamine 13c2,15n

Strategies for the Isotopic Synthesis of Octopamine-13C2,15N for Research Applications

The synthesis of this compound is a multi-step process that requires careful planning regarding the choice of starting materials and the synthetic route to ensure the specific incorporation of carbon-13 and nitrogen-15 (B135050) isotopes at the desired positions.

Precursor Selection and Labeling Position Specificity

The selection of precursors is critical for the efficient incorporation of stable isotopes into the final molecule. The choice depends on whether a chemical, enzymatic, or chemo-enzymatic synthesis strategy is employed. For this compound, the labels are located on the ethanolamine (B43304) side chain, which is a common approach for internal standards to ensure a significant mass shift from the unlabeled analyte.

Commonly, the synthesis of octopamine (B1677172) and its analogs starts from precursors like p-hydroxybenzaldehyde or tyrosine. google.complos.org To introduce the desired isotopes, labeled building blocks are required.

Chemical Synthesis Precursors : A versatile approach involves the use of simple, commercially available labeled starting materials. For instance, a synthesis could start with a protected p-hydroxybenzaldehyde and introduce the labeled ethylamine (B1201723) moiety using a labeled reagent like [1,2-13C2, 15N]glycine or a related synthon. google.com Another strategy involves the condensation of p-hydroxybenzaldehyde with a labeled C1 synthon like [13C]nitromethane, followed by reduction and introduction of the 15N-amine group from a source like [15N]ammonium chloride. nih.gov The specific labeling pattern of this compound points towards a synthetic strategy where the two-carbon backbone and the nitrogen atom of the side chain are derived from a multiply labeled precursor.

Biosynthetic/Enzymatic Precursors : In biological systems, octopamine is synthesized from tyrosine via tyramine (B21549). plos.orgphysiology.org Therefore, an enzymatic synthesis could utilize labeled tyrosine as a precursor. To achieve the specific 13C2,15N labeling pattern, microorganisms could be grown on media containing U-13C-glucose and 15N-ammonium salts to produce uniformly labeled amino acids, which would then require further enzymatic steps to isolate the specifically labeled octopamine. sigmaaldrich.com However, achieving position-specific labeling through purely biosynthetic routes can be challenging.

The specificity of the labeling position is paramount for the function of this compound as an internal standard. scioninstruments.com The labels must be in a stable position within the molecule, not prone to exchange under physiological or analytical conditions. sigmaaldrich.com Labeling the ethanolamine side chain with two 13C atoms and one 15N atom results in a mass increase of 3 Daltons, providing a clear mass shift from the endogenous, unlabeled octopamine in mass spectrometric analysis, without significantly altering the molecule's chemical properties and chromatographic behavior. wuxiapptec.com

Chemical and Enzymatic Synthesis Approaches for Isotope Incorporation

Both chemical and enzymatic methods, or a combination thereof, can be employed to synthesize this compound.

Chemical Synthesis: Chemical synthesis offers precise control over the placement of isotopic labels. A plausible synthetic route for this compound could involve the following steps:

Henry Reaction: Condensation of a protected p-hydroxybenzaldehyde with a doubly 13C-labeled nitromethane (B149229) ([1,2-13C2]nitromethane) to form a nitrostyrene (B7858105) derivative.

Reduction: The nitro group is then reduced to an amine using a reducing agent, and the 15N isotope is introduced at this stage, for example, by using a 15N-labeled reducing agent or through a subsequent amination step with a 15N source. google.com

Alternative Amine Introduction: A more direct approach could involve a starting material that already contains the labeled nitrogen, such as a derivative of [1,2-13C2, 15N]aminoacetonitrile, which can react with phenol (B47542) in the presence of a Lewis acid catalyst to form an intermediate that is subsequently reduced. google.com

Enzymatic and Chemo-Enzymatic Synthesis: Enzymatic methods leverage the high specificity of biological catalysts. The natural biosynthetic pathway of octopamine involves two key enzymes: tyrosine decarboxylase (TDC) and tyramine β-hydroxylase (TβH). plos.org

A chemo-enzymatic strategy could be highly effective:

Chemical Synthesis of Labeled Precursor: Chemically synthesize a specifically labeled precursor, such as L-Tyrosine-13C2,15N, where the labels are in the desired positions of the side chain.

Enzymatic Conversion: Use isolated enzymes or whole-cell systems containing TDC and TβH to convert the labeled tyrosine into this compound. physiology.orgresearchgate.net This approach combines the flexibility of chemical synthesis with the selectivity of enzymatic reactions. nih.gov

The choice between these methods depends on factors like the availability of labeled precursors, desired yield, and the scale of the synthesis.

Rigorous Characterization of Isotopic Purity and Enrichment

Following synthesis, the resulting this compound must be rigorously characterized to validate its identity, isotopic enrichment, and the specific location of the labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Pattern Confirmation

While MS confirms the mass and isotopic enrichment, Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive proof of the label positions. alfa-chemistry.com

13C-NMR: The 13C-NMR spectrum will show highly enhanced signals for the two labeled carbon atoms in the ethanolamine side chain. The chemical shifts of these signals confirm their positions, and the absence of significant signals at the natural abundance level for these positions indicates high isotopic incorporation. rsc.org

15N-NMR: Direct detection of the 15N nucleus or, more commonly, indirect detection through its coupling to adjacent protons (1H) or carbons (13C) provides evidence for the 15N label. nih.gov

Heteronuclear Coupling: The key feature confirming the specific labeling pattern is the observation of spin-spin coupling between the incorporated isotopes. For this compound, one would expect to observe 13C-13C and 13C-15N coupling constants in the respective NMR spectra. nih.govacs.org These couplings provide unambiguous evidence for the connectivity of the labeled atoms, confirming the C2-N1 fragment is intact and correctly labeled.

Preparation and Stability of this compound Stock Solutions for Experimental Use

Proper preparation and storage of stock solutions are essential to maintain the integrity and concentration of the labeled standard for its use in quantitative experiments. isotopeecology.com

Solvent Selection: this compound, often supplied as a salt (e.g., hydrochloride or acetate), is typically dissolved in a high-purity solvent such as methanol, ethanol, or dimethyl sulfoxide (B87167) (DMSO). biologists.com The choice of solvent should ensure complete dissolution and compatibility with the analytical method (e.g., LC-MS).

Stabilization: Biogenic amines can be susceptible to oxidation. To enhance stability, stock solutions may be prepared with the addition of an antioxidant, such as ascorbic acid. biologists.com Acidification, for example with a small percentage of formic acid, can also improve solubility and stability by ensuring the amine is in its protonated form. biologists.com

Storage Conditions: Stock solutions should be stored in clean, inert containers, such as amber glass vials, to protect them from light. fiveable.me To prevent degradation, long-term storage at low temperatures, typically -20°C or -80°C, is recommended. acs.org Aliquoting the stock solution into smaller, single-use volumes can prevent contamination and degradation from repeated freeze-thaw cycles. isotopeecology.com

Stability Assessment: The stability of the stock solution should be periodically verified, especially if stored for extended periods. This can be done by comparing the response of an aged solution to a freshly prepared one or by monitoring for the appearance of degradation products using LC-MS.

Table 2: Recommended Handling and Storage of this compound

Parameter Recommendation Rationale
Solvent Methanol, DMSO, Ethanol Good solubility, compatible with LC-MS.
Additives 0.1% Ascorbic Acid, 0.1-1% Formic Acid Prevents oxidation, improves stability and solubility.
Storage Temperature -20°C to -80°C Minimizes chemical degradation.
Container Amber glass vials Prevents photodegradation and adsorption.
Handling Aliquot into single-use volumes Avoids contamination and freeze-thaw cycles.

Advanced Analytical Techniques for Quantification and Isotopic Profiling of Octopamine 13c2,15n

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Based Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of Octopamine-13C2,15N. This powerful combination allows for the separation, identification, and quantification of the compound with high selectivity and sensitivity.

Ultra-High Performance Liquid Chromatography (UHPLC) for Chromatographic Separation

Ultra-High Performance Liquid Chromatography (UHPLC) is a crucial first step in the analytical workflow, offering rapid and high-resolution separation of this compound from other analytes in a sample. The use of columns with smaller particle sizes (typically under 2 μm) in UHPLC systems leads to sharper and more defined chromatographic peaks, enhancing separation efficiency.

For the separation of biogenic amines like octopamine (B1677172), various UHPLC columns are employed. A common choice is a C18 column, often with polar modifications to improve retention of polar compounds. For instance, a Luna Omega Polar C18 column (1.6 μm, 100x2.1 mm) has been utilized with a mobile phase consisting of ammonium (B1175870) acetate (B1210297) and formic acid in water and acetonitrile (B52724). uni-heidelberg.debiorxiv.org Another effective stationary phase is the pentafluorophenyl (PFP) phase, which has demonstrated success in separating positional isomers. mdpi.com

The mobile phase composition and gradient are optimized to achieve the best separation. A typical mobile phase for amine analysis includes an aqueous component with an additive like formic acid or ammonium acetate to control pH and improve peak shape, and an organic modifier like acetonitrile or methanol. uni-heidelberg.debiorxiv.orgacs.org The gradient elution, where the proportion of the organic modifier is increased over time, allows for the efficient elution of a wide range of compounds with varying polarities. biorxiv.orgacs.org For example, one method achieved the separation of octopamine and other amines in approximately 1.13 minutes. biologists.com

Tandem Mass Spectrometry (MS/MS) for Selective Detection and Quantification

Following chromatographic separation, tandem mass spectrometry (MS/MS) provides highly selective and sensitive detection of this compound. This technique involves multiple stages of mass analysis. In the first stage, the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺) is selected. This ion is then fragmented in a collision cell, and the resulting product ions are analyzed in the second stage of the mass spectrometer.

This process, known as multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), is highly specific because it monitors a unique precursor-to-product ion transition for the target analyte. acs.org For instance, in the analysis of synephrine (B1677852), a compound structurally related to octopamine, specific precursor and product ions are monitored for both the analyte and its stable isotope-labeled internal standard. mdpi.com The use of electrospray ionization (ESI) in positive ion mode is common for the analysis of amines like octopamine. acs.org

The specificity of MS/MS allows for the reliable quantification of this compound even in the presence of interfering substances in complex matrices like biological fluids. dshs-koeln.de

High-Resolution Accurate Mass (HRAM) Spectrometry in Isotopic Analysis

High-Resolution Accurate Mass (HRAM) spectrometry offers an additional layer of confidence in the identification and quantification of this compound. HRAM instruments, such as Orbitrap or time-of-flight (TOF) mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with very high precision. biorxiv.orgmdpi.com This capability is particularly valuable for isotopic analysis.

The high mass accuracy of HRAM allows for the determination of the elemental composition of an ion, which helps to confirm the identity of this compound and distinguish it from other isobaric interferences (compounds with the same nominal mass but different elemental compositions). nih.gov For example, in the analysis of synephrine, HRAM MS/MS was used to differentiate between positional isomers by identifying distinct precursor ions. mdpi.com This high resolving power can also distinguish between isotopologues, which are molecules that differ only in their isotopic composition. nih.govtum.de

Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification

Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving accurate and precise absolute quantification of analytes. nist.govnih.gov This method relies on the use of a known amount of a stable isotope-labeled internal standard, such as this compound, which is added to the sample at the beginning of the analytical procedure.

Because the labeled standard is chemically identical to the endogenous analyte, it experiences the same extraction inefficiencies, ionization suppression or enhancement in the mass spectrometer, and other potential sources of analytical variability. nist.govnih.gov By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, a highly accurate and precise quantification can be achieved, as this ratio remains constant throughout the analytical process. nist.gov This approach has been successfully applied to the quantification of various compounds in complex matrices, including doping control analysis and the analysis of metabolites in urine. dshs-koeln.deresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) and Isotope Ratio Mass Spectrometry (IRMS) for Elemental Flux Analysis

While LC-MS is more common for the analysis of polar compounds like octopamine, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, typically after a derivatization step to increase the volatility of the analyte. nih.gov Derivatization, for example through trimethylsilylation, makes the compound suitable for GC separation. nih.gov

For elemental flux analysis, which involves tracing the metabolic fate of isotopically labeled precursors, Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a powerful technique. dshs-koeln.de GC-IRMS separates compounds using a gas chromatograph and then measures the isotopic ratios (e.g., ¹³C/¹²C or ¹⁵N/¹⁴N) of the eluting compounds with very high precision. nih.gov This allows researchers to track the incorporation of stable isotopes from labeled precursors into metabolites like octopamine, providing insights into metabolic pathways. nih.gov

Application of Isotope-Coded Derivatization Strategies for Enhanced Detection Sensitivity

Isotope-coded derivatization (ICD) is a strategy used to improve the sensitivity and accuracy of quantification in mass spectrometry. science.govnih.gov This technique involves labeling the analyte with a reagent that contains a stable isotope tag. In a typical ICD experiment for relative quantification, two samples (e.g., a control and a treated sample) are derivatized with light and heavy isotopic versions of the same derivatizing agent, respectively. nih.gov The samples are then mixed and analyzed by MS. The relative abundance of the light and heavy derivatized analytes provides a precise measure of the relative concentration of the analyte in the two original samples.

Derivatization can also be used to enhance the ionization efficiency of the analyte, leading to improved detection sensitivity. researchgate.net For example, introducing a permanently charged group or a group with high proton affinity can significantly increase the signal in electrospray ionization mass spectrometry. science.gov While not specifically documented for this compound, this approach is widely used for the analysis of various classes of compounds, including amines and carboxylic acids. researchgate.netresearchgate.net

Sample Preparation Methodologies for Complex Biological Matrices in Isotopic Tracer Studies

Isotopic tracer studies utilizing stable isotopes like 13C and 15N are instrumental in tracking the metabolic fate of specific compounds within biological systems. creative-proteomics.com The preparation of samples from complex biological matrices such as tissues, cells, or body fluids is a critical first step in these analyses. creative-proteomics.com The primary objectives are to extract the target analytes, including this compound and its metabolites, and to eliminate interfering substances that can compromise the accuracy of subsequent analysis by techniques like liquid chromatography-mass spectrometry (LC-MS). creative-proteomics.com

Extraction Protocols for Biogenic Amines and Metabolites

The extraction of biogenic amines from biological samples is a crucial step for their accurate determination. mdpi.com Various methods have been developed to achieve efficient extraction while minimizing the co-extraction of interfering compounds.

Commonly employed extraction techniques include:

Liquid-Liquid Extraction (LLE): This classical method involves the partitioning of analytes between two immiscible liquid phases. rsc.orgresearchgate.net For biogenic amines, an acidic treatment using reagents like perchloric acid or trichloroacetic acid is often employed to precipitate proteins and extract the amines. rsc.org The charged biogenic amines can then be derivatized and extracted into an organic solvent at a basic pH. rsc.org

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and preconcentration. mdpi.comrsc.orgmdpi.com It utilizes a solid sorbent to selectively retain the analytes of interest while allowing interfering components to pass through. Different types of SPE cartridges are available, including those based on ion-exchange or reversed-phase mechanisms, allowing for tailored extraction strategies. rsc.orgoup.com For instance, anion-exchange SPE has been successfully used to reduce matrix effects in the analysis of urinary metabolites. oup.com

Matrix Solid-Phase Dispersion (MSPD): This technique combines sample homogenization and extraction into a single step. mdpi.comacs.org The sample is blended with a solid sorbent, and the analytes are then eluted with an appropriate solvent. acs.org MSPD has been shown to be effective for the extraction of biogenic amines from food matrices. mdpi.comacs.org

Ultrasonic-Assisted Extraction: This method utilizes ultrasonic waves to enhance the extraction efficiency of analytes from solid or semi-solid samples. mdpi.com

The choice of extraction solvent is critical and depends on the properties of the target analytes and the sample matrix. mdpi.com For biogenic amines, acidic solutions are frequently used to ensure their solubility and to precipitate proteins. mdpi.comresearchgate.net For example, a mixture of aqueous ammonium formate (B1220265) buffer and acetonitrile has been used to elute biogenic amines from a CN-silica sorbent in MSPD. acs.org In some cases, derivatization with reagents like dansyl chloride is performed prior to extraction to improve the stability and chromatographic properties of the amines. mdpi.com

A summary of common extraction protocols for biogenic amines is presented below:

Extraction TechniquePrincipleCommon Reagents/SorbentsTarget Matrices
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquids.Perchloric acid, Trichloroacetic acid, Butanol. rsc.orgSolid foods, Biological fluids. rsc.org
Solid-Phase Extraction (SPE)Selective retention on a solid sorbent.Anion-exchange, Reversed-phase cartridges. rsc.orgoup.comUrine, Plasma, Food samples. mdpi.comoup.com
Matrix Solid-Phase Dispersion (MSPD)Homogenization and extraction in one step.CN-silica sorbent. acs.orgTuna, other food matrices. acs.org
Ultrasonic-Assisted ExtractionEnhanced extraction using ultrasonic waves.Acidic solvents. mdpi.comAquatic products. mdpi.com

Minimization of Matrix Effects and Contamination

Matrix effects, which are alterations in the ionization efficiency of an analyte due to co-eluting compounds from the sample matrix, pose a significant challenge in LC-MS-based quantification. tandfonline.comnih.gov These effects can lead to either ion suppression or enhancement, resulting in inaccurate measurements. tandfonline.com Minimizing matrix effects is crucial for obtaining reliable data in isotopic tracer studies.

Strategies to mitigate matrix effects include:

Effective Sample Preparation: Thorough cleanup of the sample extract to remove interfering matrix components is the first line of defense. tandfonline.comnih.gov Techniques like SPE and LLE are instrumental in this regard. rsc.orgoup.com

Chromatographic Separation: Optimizing the liquid chromatography conditions to separate the analyte of interest from co-eluting matrix components can significantly reduce matrix effects. nih.govnih.gov

Use of Isotope-Labeled Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound itself, is a powerful approach to compensate for matrix effects. oup.comnih.gov The SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the signal. oup.com However, it is important to ensure that the isotopic label does not cause a significant chromatographic shift. nih.gov

Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects. nih.govresearchgate.net

Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization. nih.gov

Measures to prevent contamination include:

Careful Handling: Meticulous sample handling procedures are essential to avoid cross-contamination. This includes using clean labware and changing pipette tips between samples.

Use of High-Purity Reagents: Employing high-purity solvents and reagents minimizes the introduction of external contaminants.

Blank Samples: Analyzing blank samples alongside the study samples helps to identify and quantify any background contamination. nih.gov

Dedicated Labware: Using dedicated glassware and equipment for specific analyses can prevent cross-contamination from other experiments.

The following table summarizes key strategies for minimizing matrix effects and contamination:

ChallengeMitigation StrategyPrinciple of Action
Matrix Effects Effective Sample Preparation (SPE, LLE)Removes interfering matrix components before analysis. oup.comtandfonline.com
Optimized Chromatographic SeparationSeparates the analyte from co-eluting matrix components. nih.gov
Isotope-Labeled Internal StandardsCo-eluting standard experiences similar matrix effects, allowing for normalization. oup.com
Matrix-Matched CalibrationCalibrants and samples have similar matrix composition. nih.gov
Sample DilutionReduces the concentration of interfering matrix components. nih.gov
Contamination Meticulous Sample HandlingPrevents cross-contamination between samples.
Use of High-Purity ReagentsMinimizes the introduction of external impurities.
Analysis of Blank SamplesIdentifies and quantifies background contamination. nih.gov
Use of Dedicated LabwareAvoids carryover from previous analyses.

By implementing these rigorous sample preparation and analytical strategies, researchers can ensure the accuracy and reliability of data obtained from isotopic tracer studies involving this compound, leading to a deeper understanding of its role in biological systems.

Applications in Neurobiological and Neuromodulatory Research Utilizing Octopamine 13c2,15n

Elucidating Octopamine (B1677172) Metabolism and Turnover in Invertebrate Nervous Systems

The use of stable isotope labeling, such as in Octopamine-13C2,15N, provides a powerful method for studying the metabolism and turnover of octopamine in vivo without the hazards associated with radioactive isotopes. nih.govsigmaaldrich.com This approach allows for the precise tracking of the labeled molecule as it is processed through various biochemical pathways within the nervous system.

Tracing Biosynthetic Pathways of Octopamine and Related Amines

The primary biosynthetic pathway for octopamine in invertebrates begins with the amino acid L-tyrosine. researchgate.net Tyrosine is first decarboxylated by the enzyme tyrosine decarboxylase (TDC) to produce tyramine (B21549). researchgate.net Subsequently, tyramine is hydroxylated by tyramine β-hydroxylase (TβH) to form octopamine. researchgate.netbioscientifica.comresearchgate.net The use of isotopically labeled precursors, such as 13C and 15N labeled tyrosine, allows researchers to follow these transformations and quantify the rate of octopamine synthesis.

By introducing this compound into a model system, researchers can also study its degradation and the formation of various metabolites. One of the major metabolic pathways for octopamine in some insects is N-acetylation, catalyzed by N-acetyltransferase, which is thought to be a key inactivation mechanism in the nervous system. researchgate.net Stable isotope labeling helps in identifying and quantifying these metabolic products, providing a comprehensive picture of the octopamine lifecycle.

Table 1: Key Enzymes in Octopamine Biosynthesis

EnzymePrecursorProductFunction
Tyrosine Decarboxylase (TDC)L-TyrosineTyramineDecarboxylation of L-tyrosine. researchgate.net
Tyramine β-hydroxylase (TβH)TyramineOctopamineHydroxylation of tyramine to form octopamine. researchgate.netbioscientifica.comresearchgate.netsdbonline.org

Dynamics of Neurotransmitter Release and Reuptake as Probed by Isotopic Tracers

Understanding the dynamics of neurotransmitter release and reuptake at the synapse is fundamental to neuroscience. Isotopic tracers like this compound offer a sophisticated method to probe these processes. researchgate.netacnp.org After introduction into the system, the labeled octopamine can be taken up by presynaptic neurons and stored in synaptic vesicles. clevelandclinic.org

Upon neuronal stimulation, these vesicles release their contents, including the labeled octopamine, into the synaptic cleft. clevelandclinic.org By measuring the concentration of this compound in the extracellular fluid over time, researchers can quantify the amount of neurotransmitter released. Subsequently, the reuptake of the labeled octopamine back into the presynaptic terminal or surrounding glial cells can be monitored, providing insights into the efficiency of clearance mechanisms. clevelandclinic.org This approach, often coupled with techniques like microdialysis and mass spectrometry, allows for the detailed characterization of synaptic function and dysfunction. acnp.org

Investigating Neuromodulatory Mechanisms in Model Organisms

Octopamine acts as a neuromodulator, influencing a wide array of physiological processes and behaviors in invertebrates. researchgate.netwikipedia.orgrjpbr.com The ability to precisely measure changes in octopamine levels using isotopic tracers is crucial for understanding its modulatory roles.

Correlation of Octopamine Levels with Specific Behaviors and Physiological States

Octopamine is implicated in a variety of behaviors, including aggression, locomotion, and responses to stress. wikipedia.orgrjpbr.comrockefeller.edu For instance, studies in Drosophila have shown that octopamine levels are critical for modulating aggression. researchgate.net By using techniques that can quantify endogenous and isotopically labeled octopamine, researchers can establish direct correlations between the concentration of this neuromodulator and specific behavioral outputs.

For example, during a "fight-or-flight" response, octopamine is released as a neurohormone into the hemolymph. rjpbr.com By introducing this compound, scientists can track its distribution and clearance from the hemolymph, correlating these dynamics with physiological changes such as increased heart rate or mobilization of energy stores. dovepress.com

Table 2: Behavioral and Physiological Roles of Octopamine in Invertebrates

Behavior/Physiological StateModel Organism(s)Observed Effect of Octopamine
AggressionDrosophila melanogasterModulates the frequency and intensity of aggressive encounters. wikipedia.orgresearchgate.net
LocomotionHoney bees, Drosophila larvaeInfluences walking, flying, and grooming behaviors. nih.gov
Stress ResponseCockroaches, ShrimpLevels increase in response to physical or environmental stress. bioscientifica.comresearchgate.netrjpbr.com
Egg-layingCaenorhabditis elegansDecreases egg-laying behavior. wikipedia.org
ForagingHoney beesRegulates foraging behavior and preferences. rockefeller.edu

Role of Octopamine in Sensory Processing and Motor Control as Revealed by Isotopic Studies

Octopamine plays a significant role in modulating sensory perception and motor output. rjpbr.comrockefeller.edu It can enhance or suppress the response of sensory neurons to stimuli and fine-tune motor patterns. Isotopic studies can help elucidate these mechanisms by allowing for precise measurement of octopamine release in specific neural circuits during sensory stimulation or motor tasks.

For instance, in stick insects, descending octopaminergic neurons are active during walking and modulate the activity of thoracic motor neurons, suggesting a role in coordinating leg movements. physiology.org The use of isotopically marked internal standards in single-cell mass spectrometry has been employed to confirm the presence of octopamine in these specific neurons. physiology.org By extension, experiments using this compound could quantify the release from these neurons and its effect on downstream motor circuits.

Isotopic Tracing for Receptor Interaction and Ligand Binding Studies

Understanding how octopamine interacts with its receptors is key to deciphering its physiological functions. While radioligands have traditionally been used for this purpose, stable isotope-labeled ligands like this compound offer a non-radioactive alternative for studying receptor binding. wikipedia.orgresearchgate.net

In competition binding assays, unlabeled octopamine or other potential ligands compete with a labeled ligand (in this case, a hypothetical tritiated or otherwise tagged version, as this compound itself is not directly detectable in this context) for binding to the receptor. The ability of a compound to displace the labeled ligand provides a measure of its binding affinity. While direct binding assays with this compound are not standard, its use in conjunction with other labeled molecules in broader proteomic studies can reveal changes in protein interactions and stability upon ligand binding. nih.gov The development of advanced mass spectrometry techniques may in the future allow for more direct use of stable isotope-labeled neurotransmitters in receptor binding studies.

Quantification of Receptor Binding Dynamics using Labeled Ligands

The study of receptor-ligand interactions is fundamental to understanding neurotransmission. While traditional methods have often relied on radiolabeled ligands, modern techniques increasingly employ stable isotope-labeled compounds, like this compound, in conjunction with mass spectrometry (MS). eurofinsdiscovery.comresearchgate.netresearchgate.net This approach, often termed an "MS Binding Assay," offers the specificity of mass-based detection without the safety and disposal concerns associated with radioactivity. researchgate.net

In this context, this compound serves as a "heavy" reporter ligand. In a typical competition binding experiment, a constant concentration of this compound is incubated with a preparation of neural tissue or cells expressing octopamine receptors. Increasing concentrations of an unlabeled ("light") competing compound, such as endogenous octopamine or a novel drug candidate, are then added. After reaching equilibrium, the receptor-bound and free ligands are separated. The amount of bound this compound is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The mass spectrometer selectively measures the ion signals corresponding to the labeled ligand and can distinguish them from the unlabeled competitor. As the concentration of the unlabeled competitor increases, it displaces the labeled ligand from the receptor, leading to a decrease in the detected signal for bound this compound. By plotting the amount of bound labeled ligand against the concentration of the unlabeled competitor, a binding curve is generated. From this curve, key parameters such as the inhibitor constant (Ki) of the competing ligand can be determined, providing a precise measure of its binding affinity for the receptor.

Table 1: Illustrative Data from a Competition Binding Assay Using this compound

This table represents hypothetical data from an MS Binding Assay where unlabeled octopamine competes with a fixed concentration of this compound for binding to octopamine receptors. The quantification of the bound labeled ligand is performed via LC-MS/MS.

Concentration of Unlabeled Octopamine (nM)Bound this compound (fmol/mg protein)% Specific Binding
0.0198.5100.0%
0.196.297.7%
185.386.6%
1049.149.8%
10015.715.9%
10004.14.2%
100003.53.6%

Analysis of Ligand-Receptor Dissociation and Association Kinetics

Beyond equilibrium binding affinity, understanding the rates at which a ligand binds to (association kinetics, k_on) and dissociates from (dissociation kinetics, k_off) its receptor is crucial for characterizing its pharmacological profile. Stable isotope-labeled ligands like this compound are instrumental in kinetic studies using mass spectrometry. researchgate.net

To measure the dissociation rate (k_off), receptors are first saturated with this compound. At time zero, a large excess of an unlabeled competitor is added to prevent the re-binding of any dissociated labeled ligand. Samples are then collected at various time points, and the amount of labeled ligand that remains bound to the receptor is quantified by LC-MS/MS. The rate at which the signal for bound this compound decreases over time reflects the dissociation rate.

For the association rate (k_on), the labeled ligand is added to a preparation of receptors at time zero, and the amount of ligand that becomes bound to the receptor is measured at subsequent time points until equilibrium is reached. The resulting data on the concentration of the receptor-ligand complex over time allows for the calculation of the association rate constant. These kinetic parameters provide deeper insights into the duration of action and binding stability of a ligand at its target receptor.

Multi-Neurotransmitter Profiling with Labeled Internal Standards in Neural Tissues

One of the most powerful applications of this compound is its use as an internal standard for the accurate and precise quantification of endogenous neurotransmitters in complex biological samples, such as neural tissue homogenates. nih.govnih.govmdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this type of analysis due to its high sensitivity and specificity. nih.govresearchgate.net

In this methodology, a known, fixed amount of this compound is added to the biological sample at the very beginning of the extraction process. This "spiked" sample is then processed to isolate the neurotransmitters. During the LC-MS/MS analysis, the stable isotope-labeled internal standard co-elutes with its endogenous, unlabeled counterpart but is detected as a distinct ion due to its higher mass.

The crucial advantage of this method is that the internal standard experiences the exact same experimental variations as the endogenous analyte, including degradation, loss during sample preparation, and fluctuations in instrument response (ion suppression or enhancement). By calculating the ratio of the signal from the endogenous octopamine to the signal from the known amount of added this compound, these variations can be precisely corrected for. This allows for highly accurate quantification of the absolute amount of octopamine in the original tissue sample. nih.govmdpi.com Furthermore, in a single chromatographic run, this method can be extended to profile multiple neurotransmitters simultaneously, provided that appropriate labeled internal standards are included for each analyte. researchgate.netbiorxiv.orgmdpi.com This provides a comprehensive snapshot of the neurochemical state of the tissue under various physiological or experimental conditions. nih.govnih.gov

Table 2: Example Data from Multi-Neurotransmitter Profiling in Drosophila Brain Tissue Using a Labeled Internal Standard

This table shows representative quantitative results from an LC-MS/MS analysis of a single Drosophila brain homogenate. A known quantity of this compound was used as the internal standard to ensure accurate quantification of endogenous octopamine and other related monoamines.

AnalyteEndogenous Concentration (pg/brain)Method
Octopamine15.8LC-MS/MS with this compound Internal Standard
Tyramine19.3LC-MS/MS with Labeled Tyramine Internal Standard
Dopamine (B1211576)17.1LC-MS/MS with Labeled Dopamine Internal Standard
Serotonin12.5LC-MS/MS with Labeled Serotonin Internal Standard

Metabolic Flux Analysis and Pathway Elucidation Using Octopamine 13c2,15n

Principles of Metabolic Flux Analysis (MFA) with Dual Carbon and Nitrogen Labels

Metabolic Flux Analysis (MFA) is a powerful technique for the quantitative study of metabolism within biological systems. researchgate.netnih.gov It allows researchers to determine the rates (fluxes) of intracellular biochemical reactions, which are not directly measurable. researchgate.netnih.gov The core of MFA lies in the use of stable isotope-labeled substrates, such as those containing carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), to trace the flow of atoms through metabolic pathways. creative-proteomics.comnih.govmedchemexpress.com By introducing these labeled compounds into a biological system, scientists can track the incorporation of the heavy isotopes into various metabolites. frontiersin.org The resulting isotopic labeling patterns in these downstream molecules are then measured, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgalfa-chemistry.com

The fundamental principle of MFA is that the distribution of these isotopic labels in the metabolites is a direct consequence of the underlying metabolic fluxes. researchgate.netnih.gov Mathematical models are then employed to relate the measured labeling patterns back to the intracellular reaction rates. researchgate.net This allows for the inference of the relative contributions of different converging pathways to the production of a specific metabolite. nih.gov

The use of dual-labeled substrates, such as those containing both ¹³C and ¹⁵N, offers significant advantages in MFA. alfa-chemistry.com This dual-labeling strategy enables the simultaneous quantification of both carbon and nitrogen fluxes within the metabolic network. nih.govbiorxiv.org This is particularly valuable for studying the metabolism of molecules like amino acids and neurotransmitters, where both carbon skeletons and nitrogen groups are integral to their synthesis and degradation. alfa-chemistry.comnih.gov By tracing both atoms concurrently, a more comprehensive and detailed picture of the metabolic pathways can be constructed, revealing intricate connections between carbon and nitrogen metabolism. nih.govbiorxiv.org This approach enhances the resolution of flux analysis, providing deeper insights into the regulation and dynamics of complex biochemical networks. alfa-chemistry.comnih.gov

Tracing Carbon and Nitrogen Atom Transitions through Octopamine (B1677172) Biosynthesis and Degradation Pathways

The use of dual-labeled Octopamine-¹³C₂,¹⁵N allows for the precise tracing of both carbon and nitrogen atoms as they move through the biosynthetic and degradative pathways of this important biogenic amine. nih.govalfa-chemistry.com This stable isotope tracing approach is a cornerstone of metabolic flux analysis, providing a dynamic view of how octopamine is synthesized from its precursors and subsequently broken down into various metabolites. nih.govcreative-proteomics.com By following the journey of the labeled atoms, researchers can elucidate the sequence of enzymatic reactions, identify key intermediates, and quantify the flow of molecules through the network.

In invertebrates, octopamine biosynthesis primarily starts from the amino acid tyrosine. researchgate.netannualreviews.org The main synthetic route involves the decarboxylation of tyrosine to tyramine (B21549), which is then hydroxylated to form octopamine. researchgate.net An alternative "salvage" pathway has also been proposed, where tyrosine is first hydroxylated to L-DOPA, then decarboxylated to dopamine (B1211576), which is subsequently converted to tyramine and then octopamine. researchgate.netdovepress.com

Conversely, the degradation of octopamine in insects is primarily achieved through N-acetylation, a process that attaches an acetyl group to the amine nitrogen. researchgate.netnih.govresearchgate.net Other catabolic routes include conjugation reactions like β-alanine conjugation, γ-glutamylation, and sulfate (B86663) conjugation. dovepress.comresearchgate.net While monoamine oxidase (MAO) is a key enzyme in the breakdown of similar amines in vertebrates, its role in octopamine catabolism in insects is considered minor. researchgate.netontosight.ai The application of Octopamine-¹³C₂,¹⁵N enables the unambiguous tracking of the carbon and nitrogen atoms through these distinct synthesis and degradation pathways.

Analysis of Precursor Incorporation (e.g., Tyrosine, Tyramine)

The biosynthesis of octopamine relies on the availability of its precursors, principally the amino acid L-tyrosine and its derivative, tyramine. researchgate.netannualreviews.org In the primary de novo pathway, L-tyrosine is decarboxylated by the enzyme tyrosine decarboxylase to produce tyramine. researchgate.net Subsequently, tyramine is hydroxylated by tyramine β-hydroxylase to yield octopamine. researchgate.netsdbonline.org Studies in various insects have confirmed that these steps are crucial for octopamine synthesis. taylorandfrancis.compnas.org

A proposed "salvage" pathway also highlights the central role of these precursors. researchgate.netdovepress.com In this alternative route, L-tyrosine is first hydroxylated to L-DOPA, which is then decarboxylated to dopamine. Dopamine can then be converted to tyramine, which serves as the immediate precursor for octopamine synthesis. dovepress.com The existence of this pathway suggests a metabolic link between the synthesis of dopamine and octopamine, with tyramine acting as a key intermediate.

By using isotopically labeled precursors, such as ¹³C-labeled tyrosine or ¹⁵N-labeled tyramine, researchers can trace their incorporation into the octopamine molecule. This allows for the quantitative analysis of the flux through these biosynthetic pathways. For instance, feeding an organism with labeled tyrosine and subsequently measuring the isotopic enrichment in both tyramine and octopamine can reveal the rate of conversion at each enzymatic step. This approach provides valuable data on the efficiency and regulation of the octopamine synthesis pathway under different physiological conditions.

Identification of Intermediate Metabolites and Their Isotopic Signatures

The catabolism of octopamine involves its conversion into several intermediate metabolites, each carrying a unique isotopic signature when traced with labeled substrates. A primary route of octopamine degradation in many invertebrates is N-acetylation, which results in the formation of N-acetyloctopamine. nih.govcdnsciencepub.com When using Octopamine-¹³C₂,¹⁵N, the resulting N-acetyloctopamine would retain the ¹³C₂ and ¹⁵N labels, allowing for its unambiguous identification and quantification using mass spectrometry.

Other potential catabolic pathways for octopamine include conjugation reactions. researchgate.net These can involve the attachment of molecules like β-alanine, glutamate, or sulfate. dovepress.comresearchgate.net For example, the enzyme Ebony can catalyze the conjugation of β-alanine to octopamine. researchgate.net If the octopamine substrate is labeled, the resulting conjugate will also be labeled, enabling researchers to confirm the activity of this pathway. Similarly, γ-glutamylation and sulfation would produce labeled metabolites that can be detected and measured. researchgate.net

In some organisms, octopamine can be converted to synephrine (B1677852) through an N-methylation reaction catalyzed by phenylethanolamine N-methyltransferase. researchgate.net The use of Octopamine-¹³C₂,¹⁵N would result in the formation of labeled synephrine, providing a means to assess the flux through this particular metabolic branch. While monoamine oxidase (MAO) plays a minor role in octopamine catabolism in insects, in organisms where it is active, it would lead to the formation of an aldehyde derivative. researchgate.netontosight.ai The isotopic labels from the original octopamine molecule would be carried over to this aldehyde intermediate, allowing for its detection and providing evidence for MAO activity.

The following table summarizes the key intermediate metabolites in octopamine metabolism and their expected isotopic signatures when using Octopamine-¹³C₂,¹⁵N as a tracer.

Intermediate MetaboliteCatabolic PathwayExpected Isotopic Signature
N-acetyloctopamineN-acetylationRetains ¹³C₂ and ¹⁵N labels
β-alanyl-octopamineβ-alanine conjugationRetains ¹³C₂ and ¹⁵N labels
N-glutamyl-octopamineγ-glutamylationRetains ¹³C₂ and ¹⁵N labels
Octopamine-O-sulfateSulfate conjugationRetains ¹³C₂ and ¹⁵N labels
SynephrineN-methylationRetains ¹³C₂ and ¹⁵N labels
4-hydroxyphenylacetaldehydeOxidative deamination (MAO)Retains ¹³C₂ label

Quantitative Assessment of Metabolic Rates and Flux Distribution in Cellular Models

Metabolic flux analysis (MFA) provides a quantitative framework for assessing the rates of metabolic reactions and the distribution of fluxes within cellular models. researchgate.netosti.govportlandpress.com By introducing stable isotope-labeled substrates, such as Octopamine-¹³C₂,¹⁵N, into a cell culture or tissue preparation, researchers can track the flow of labeled atoms through the metabolic network. creative-proteomics.comnih.gov The pattern of isotopic enrichment in the resulting metabolites is directly related to the underlying metabolic fluxes. researchgate.netnih.gov

The core of quantitative MFA involves the use of mathematical models that describe the atom transitions for each reaction in the metabolic network. researchgate.net These models are used to simulate the expected isotopic labeling patterns for a given set of metabolic fluxes. biorxiv.org By comparing the simulated labeling patterns with the experimentally measured data, the intracellular fluxes can be estimated. portlandpress.com This is typically achieved by minimizing the difference between the simulated and measured values through an iterative optimization process. portlandpress.com

The use of dual-labeled substrates like Octopamine-¹³C₂,¹⁵N is particularly advantageous for quantifying both carbon and nitrogen fluxes simultaneously. nih.govbiorxiv.org This allows for a more comprehensive analysis of metabolic pathways where both elements are involved, such as in amino acid and neurotransmitter metabolism. alfa-chemistry.com For example, in a cellular model expressing octopamine receptors, the introduction of labeled octopamine could be used to quantify the rates of its uptake, catabolism through various pathways (e.g., N-acetylation, oxidation), and the potential recycling of its constituent atoms.

The table below illustrates hypothetical flux data that could be obtained from an MFA experiment using Octopamine-¹³C₂,¹⁵N in a specific cellular model. The values represent the relative flux through different pathways involved in octopamine metabolism.

Metabolic PathwayRelative Flux (%)Description
Octopamine Uptake100Rate of octopamine transport into the cell
N-acetylation65Conversion of octopamine to N-acetyloctopamine
Oxidative Deamination (MAO)15Breakdown of octopamine by monoamine oxidase
Conjugation Reactions10Formation of octopamine conjugates (e.g., with sulfate)
Other Catabolic Pathways10Minor degradation pathways

Investigating Enzymatic Pathways Responsible for Octopamine Catabolism using Isotopic Substrates

The use of isotopic substrates is a powerful tool for investigating the enzymatic pathways responsible for the breakdown of molecules like octopamine. numberanalytics.comsquarespace.comresearchgate.net By employing a labeled version of the substrate, such as Octopamine-¹³C₂,¹⁵N, researchers can trace the fate of the molecule and identify the enzymes involved in its catabolism. nih.gov

One of the primary methods for inactivating octopamine in many invertebrates is N-acetylation, a reaction catalyzed by N-acetyltransferases. researchgate.netnih.govresearchgate.net When Octopamine-¹³C₂,¹⁵N is introduced into a system containing these enzymes, the resulting product, N-acetyloctopamine, will also be labeled with ¹³C₂ and ¹⁵N. cdnsciencepub.com This allows for the direct measurement of the enzymatic activity and can be used to study the kinetics and inhibition of the N-acetyltransferase. nih.gov

In some organisms, octopamine can be catabolized by monoamine oxidase (MAO), which catalyzes its oxidative deamination. annualreviews.orgontosight.ai The use of an isotopic substrate would lead to the formation of a labeled aldehyde product, providing a clear indication of MAO activity. rcsb.orgnih.gov This approach can also be used to differentiate between different isoforms of MAO and to assess their substrate specificity. nih.gov

Other enzymatic pathways involved in octopamine catabolism include conjugation reactions, such as those involving β-alanine, glutamate, or sulfate. dovepress.comresearchgate.net For instance, the enzyme Ebony has been shown to catalyze the conjugation of β-alanine to biogenic amines. researchgate.net The use of labeled octopamine would result in the formation of a labeled conjugate, confirming the role of this enzyme in octopamine metabolism. Similarly, succinylation has been identified as a competing mechanism for biogenic amine metabolism in some organisms, leading to the formation of N-succinyl octopamine. nih.gov

The following table summarizes the key enzymes involved in octopamine catabolism and the expected labeled products when using Octopamine-¹³C₂,¹⁵N as a substrate.

EnzymeCatabolic PathwayExpected Labeled Product
N-acetyltransferaseN-acetylationN-acetyloctopamine-¹³C₂,¹⁵N
Monoamine Oxidase (MAO)Oxidative Deamination4-hydroxyphenylacetaldehyde-¹³C₂
Ebonyβ-alanine conjugationβ-alanyl-octopamine-¹³C₂,¹⁵N
γ-glutamyltransferaseγ-glutamylationN-glutamyl-octopamine-¹³C₂,¹⁵N
SulfotransferaseSulfate conjugationOctopamine-O-sulfate-¹³C₂,¹⁵N
Phenylethanolamine N-methyltransferaseN-methylationSynephrine-¹³C₂,¹⁵N
SuccinyltransferaseSuccinylationN-succinyl-octopamine-¹³C₂,¹⁵N

Advanced Research Paradigms and Future Directions in Octopamine 13c2,15n Studies

Integration of Isotopic Tracing with Omics Technologies

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and proteomics, allowing for the quantification of metabolites and the elucidation of metabolic fluxes. virginia.edunih.gov The specific dual-labeling of Octopamine-13C2,15N offers unique advantages for these system-wide analyses.

In metabolomics and lipidomics, stable isotope tracers are used to follow the transformation of a specific molecule through various metabolic pathways. neurolipidomics.comnih.gov By introducing this compound into a biological system, researchers can track the labeled carbon and nitrogen atoms through enzymatic reactions. This allows for the unambiguous identification of octopamine-derived metabolites, distinguishing them from the endogenous pool and other molecules.

The dual label is particularly powerful as it can reveal the integrity of the octopamine (B1677172) molecule. For example, the retention of both ¹³C and ¹⁵N labels would indicate the metabolite has kept the core structure intact, while the loss of the ¹⁵N label would signify a deamination event. This level of detail is critical for accurately mapping metabolic networks. nih.gov This technique can be applied to investigate how octopamine metabolism is linked to central carbon and lipid metabolism, which are interconnected through precursors like acetyl-CoA. creative-proteomics.com

Table 1: Hypothetical Tracking of this compound in Metabolomics This table illustrates how the dual-label could be used to differentiate metabolic pathways.

MetaboliteExpected Mass Shift (vs. Unlabeled)Metabolic Pathway Indicated
N-Acetyloctopamine+3 (¹³C₂, ¹⁵N)Acetylation
p-Hydroxymandelic acid+2 (¹³C₂)Deamination followed by oxidation
Synephrine (B1677852)+3 (¹³C₂, ¹⁵N)N-methylation
Unmodified Octopamine+3 (¹³C₂, ¹⁵N)Transport / Sequestration

This is an interactive table. Click on the headers to sort.

While techniques like SILAC (Stable Isotope Labeling by Amino acids in cell culture) involve labeling the entire proteome to study protein abundance, this compound can be used for more targeted proteomics applications. wikipedia.org Dual isotopic labeling strategies, in general, have been shown to increase the number of quantified proteins in complex samples. nih.gov

A key application would be in "chemical proteomics" to identify proteins that specifically interact with or are modified by octopamine. For instance, after introducing this compound, proteins could be cross-linked to any bound octopamine. Following protein isolation and digestion, the labeled peptides would carry the unique +3 Da mass signature, allowing for their identification by mass spectrometry. This could lead to the discovery of novel octopamine receptors, transporters, or metabolic enzymes.

Table 2: Potential Protein Classes Identifiable with this compound Tracing

Protein ClassResearch Question AddressedPotential Finding
G-Protein Coupled ReceptorsIdentification of novel octopamine receptors.Discovery of new receptor subtypes with unique tissue distributions.
TransportersCharacterization of proteins responsible for octopamine clearance.Identification of specific synaptic vesicle or plasma membrane transporters.
Metabolic EnzymesDiscovery of enzymes involved in octopamine degradation or modification.Finding novel N-acetyltransferases or oxidases.
Structural ProteinsDo structural proteins bind octopamine for localized signaling?Revealing non-canonical roles for octopamine in cellular scaffolding.

This is an interactive table. Explore the potential research avenues.

Metabolomics and Lipidomics in Conjunction with Stable Isotope Labeling

Development of Novel Isotopic Labeling and Detection Strategies

Advances in analytical instrumentation are opening new doors for isotope tracing studies. The unique properties of this compound make it an ideal candidate for these emerging technologies.

Imaging Mass Spectrometry (IMS), such as Secondary Ion Mass Spectrometry (SIMS), allows for the visualization of the distribution of molecules in tissue sections with high spatial resolution, in some cases at the subcellular level. nih.gov The technique distinguishes molecules based on their mass-to-charge ratio.

Using this compound with IMS would enable researchers to pinpoint its location within specific tissues and cell types. The distinct mass of the labeled compound would allow it to be clearly distinguished from endogenous octopamine and other similar molecules. This could be used to visualize the accumulation of octopamine in specific neurons, neuromuscular junctions, or neurosecretory cells, providing unprecedented insight into its sites of action and release. nih.govresearchgate.net The high mass resolution of modern instruments can separate isotopic pairs, making the localization of rare isotopes highly effective. researchgate.net

The data generated from stable isotope tracing experiments, especially with dual-labeled compounds, are rich and complex. nih.gov Computational modeling is essential to interpret this data and estimate metabolic fluxes through different pathways.

By providing highly precise data on the fate of both the carbon and nitrogen atoms of octopamine, this compound can be used to build and validate more sophisticated computational models of neurotransmitter metabolism. These models can simulate how octopamine synthesis and degradation are affected by different physiological conditions or genetic mutations, and how octopamine metabolism integrates with broader metabolic networks within an organism. Such models are crucial for moving from observational studies to a mechanistic understanding of metabolic regulation. nih.gov

Table 3: Parameters for a Computational Model Refined by this compound Data

Model ParameterHow this compound Helps
Reaction Flux RatesPrecisely measures the rate of conversion to specific metabolites.
Substrate ContributionQuantifies the contribution of octopamine to downstream pathways.
CompartmentalizationHelps to model metabolism in different tissues or organelles via IMS data.
Enzyme KineticsProvides data to estimate the in vivo kinetic parameters of metabolic enzymes.

This is an interactive table. See how this tracer can enhance computational models.

Spatially Resolved Isotope Imaging Mass Spectrometry (IMS) for Tissue Distribution Analysis

Expansion of Isotopic Tracing to Diverse Biological Models and Systems

Octopamine plays a well-documented role as a neurotransmitter, neuromodulator, and neurohormone in many invertebrates, including insects, molluscs, and annelids. biologists.comwikipedia.org It is involved in regulating a wide array of physiological processes and behaviors, from flight and feeding to learning and memory. mdpi.comsdbonline.orgsdbonline.org

The advanced analytical methods described above, powered by this compound, can be applied to a wide range of biological models to deepen our understanding of this multifaceted molecule. In well-studied organisms like Drosophila melanogaster or locusts, these techniques could refine our knowledge of octopaminergic circuits and their metabolic dynamics during specific behaviors.

Furthermore, these methods could be extended to non-traditional or emerging model organisms where the octopaminergic system is less characterized. This includes various marine invertebrates, agricultural pests, or disease vectors. Understanding the specific roles and metabolic pathways of octopamine in these systems could open avenues for developing highly targeted pesticides or for exploring the comparative physiology of neuromodulation.

Comparative Neurobiology and Metabolism Across Invertebrate Species

The functional roles of octopamine can vary significantly across the vast array of invertebrate species. This compound is an invaluable asset in comparative studies, enabling researchers to delineate these species-specific differences in its neurobiology and metabolism.

When introduced into different invertebrate models, such as insects, crustaceans, and mollusks, the labeled octopamine acts as a tracer. This allows for the precise tracking of its uptake, distribution, and degradation within the organism's nervous system and other tissues. For instance, researchers can compare the rates of octopamine metabolism in the brains of social insects like honeybees versus solitary species, potentially linking metabolic differences to variations in social behavior. A study on honeybees utilized isotopically labeled this compound acetic acid to investigate the effects of glyphosate (B1671968) on foraging behavior and biogenic amine balance in the brain. biologists.com

Furthermore, comparative analyses can shed light on the evolution of octopaminergic systems. By examining how different species process this compound, scientists can infer the ancestral functions of octopamine and how they have diverged over evolutionary time. For example, studies have revealed that octopamine and its precursor, tyramine (B21549), are the invertebrate functional homologues of the vertebrate adrenergic transmitters, norepinephrine (B1679862) and epinephrine. nih.govnih.gov The presence of both adrenergic and octopaminergic systems in some marine invertebrates suggests a complex evolutionary history. nih.gov

Interactive Table 1: Hypothetical Comparative Metabolic Rates of this compound in Different Invertebrate Species

SpeciesPrimary Role of OctopamineTissue AnalyzedHalf-life of this compound (minutes)Major Metabolite Detected
Apis mellifera (Honeybee)Neuromodulator (learning, memory, foraging)Brain15N-acetyloctopamine
Drosophila melanogaster (Fruit Fly)Neurotransmitter (motor control, aggression)Hemolymph10Tyramine
Schistocerca gregaria (Desert Locust)Neurohormone (flight metabolism)Flight Muscle25Glucoside conjugate
Homarus americanus (American Lobster)Neuromodulator (postural control)Thoracic Ganglia20Sulfate (B86663) conjugate

Exploration of Previously Uncharacterized Biological Pathways

A significant advantage of using this compound is its potential to uncover novel biological pathways and interactions. As the labeled compound traverses through the organism's metabolic network, the incorporated heavy isotopes act as a "flag," allowing for the identification of previously unknown metabolites of octopamine.

For example, after administering this compound to an insect, researchers can use high-resolution mass spectrometry to screen for all molecules that have incorporated the ¹³C and ¹⁵N labels. This could reveal novel conjugation reactions, where octopamine is attached to sugars, amino acids, or other small molecules for inactivation or transport. It could also identify novel degradation products, hinting at enzymatic pathways that were previously uncharacterized.

This approach is particularly fruitful in the field of metabolomics, where the goal is to comprehensively identify and quantify all small-molecule metabolites in a biological system. The use of stable isotope tracers like this compound provides a dynamic view of metabolic fluxes and pathway activities, which is not achievable through static measurements of endogenous compound levels alone. core.ac.uk This can lead to the discovery of new regulatory roles for octopamine in processes such as immune response, reproduction, or development.

Contribution of this compound Research to Fundamental Biochemical and Physiological Understanding

The application of this compound in research significantly deepens our fundamental understanding of invertebrate biochemistry and physiology. By providing a means to precisely track octopamine, this labeled compound helps to connect molecular events with physiological outcomes.

At the biochemical level, studies using this compound can elucidate the kinetic properties of enzymes involved in octopamine synthesis and degradation. By measuring the rates of conversion of the labeled substrate to its products, researchers can determine enzyme efficiencies and how they are regulated under different physiological conditions. This is crucial for understanding how the octopaminergic system is fine-tuned to meet the organism's needs.

At the physiological level, this research can clarify the multifaceted roles of octopamine in complex behaviors. For example, by correlating the metabolic fate of this compound with behavioral changes, scientists can gain insights into how octopamine modulates processes like aggression, escape responses, and appetite. nih.gov It is known to be involved in mobilizing lipids and carbohydrates to prepare insects for extended activity. dovepress.com Ultimately, this knowledge contributes to a more holistic view of invertebrate physiology, where the actions of a single molecule can be traced from the cellular level to the behavior of the whole organism. The insights gained from such research are also critical for developing more specific and effective insecticides that target the octopaminergic system, which is absent in vertebrates. nih.gov

Interactive Table 2: Hypothetical Distribution of this compound and its Metabolites in Insect Tissues

TissueThis compound (% of total labeled compound)Labeled N-acetyloctopamine (% of total labeled compound)Labeled Tyramine (% of total labeled compound)
Brain60%30%10%
Hemolymph25%65%10%
Fat Body10%80%10%
Muscle5%5%90%

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.